molecular formula C35H57N13O14S2 B10799724 H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH

H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH

Cat. No.: B10799724
M. Wt: 948.0 g/mol
InChI Key: YHTTWXCDIRTOQX-GHENWMSQSA-N
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Description

H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and materials science. The presence of cysteine residues at both ends of the peptide chain allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, cysteine, is attached to the resin through its carboxyl group.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification systems.

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH can undergo various chemical reactions, including:

    Oxidation: The thiol groups of the cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cyclic peptides or cross-linked structures.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino acid side chains can participate in substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Reduction: DTT or TCEP in buffered aqueous solutions.

    Substitution: Alkylating agents such as iodoacetamide for cysteine residues.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying disulfide bond formation and peptide folding.

    Biology: Investigated for its role in cell adhesion and signaling, particularly in interactions with integrins.

    Medicine: Explored as a potential therapeutic agent for targeting specific cell types or tissues, such as in cancer treatment or tissue engineering.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH involves its interaction with specific molecular targets, such as integrins. The peptide can bind to integrin receptors on the cell surface, influencing cell adhesion, migration, and signaling pathways. The formation of disulfide bonds between cysteine residues can also affect the peptide’s conformation and stability, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    H-Cys(1)-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH: A similar peptide with a different amino acid sequence, which may exhibit distinct biological activities.

    H-Cys(1)-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys(1)-OH: A variant with a different stereochemistry at the lysine residue, potentially affecting its interaction with molecular targets.

Uniqueness

H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH is unique due to its specific amino acid sequence and the presence of cysteine residues at both ends, allowing for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C35H57N13O14S2

Molecular Weight

948.0 g/mol

IUPAC Name

(9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18?,19-,20-,21-,22-,23-/m0/s1

InChI Key

YHTTWXCDIRTOQX-GHENWMSQSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Origin of Product

United States

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